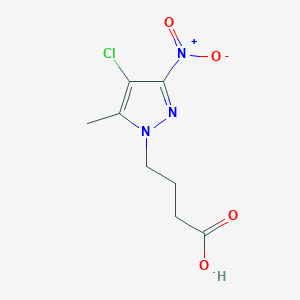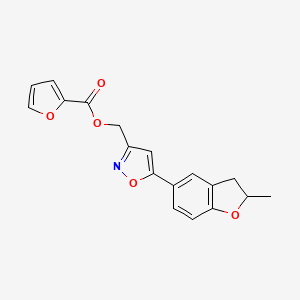![molecular formula C12H11NO2 B2626407 1,2,3,4-Tetrahydrocyclopenta[b]indole-5-carboxylic acid CAS No. 422312-00-3](/img/structure/B2626407.png)
1,2,3,4-Tetrahydrocyclopenta[b]indole-5-carboxylic acid
Übersicht
Beschreibung
1,2,3,4-Tetrahydrocyclopenta[b]indole-5-carboxylic acid is an indole derivative . On electropolymerization, it affords electroactive polymer film of poly (indole-5-carboxylic-acid) .
Synthesis Analysis
A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydrocyclopenta[b]indole-5-carboxylic acid can be analyzed using techniques such as thin layer chromatography .Chemical Reactions Analysis
1,2,3,4-Tetrahydrocyclopenta[b]indole undergoes reduction in the presence of Pd/C and hydrogen gas to yield 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole .Physical And Chemical Properties Analysis
The molecular formula of 1,2,3,4-Tetrahydrocyclopenta[b]indole-5-carboxylic acid is C12H11NO2, and its molecular weight is 201.22 . The density is predicted to be 1.200±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Histamine H₃ Antagonists
1,2,3,4-Tetrahydrocyclopenta[b]indole-5-carboxylic acid serves as a reactant for the preparation of substituted indole derivatives. These derivatives act as histamine H₃ antagonists. Histamine H₃ receptors are primarily found in the central nervous system and play a role in neurotransmitter release modulation. Inhibiting these receptors can have implications for cognitive function, sleep regulation, and other neurological processes .
Inhibitors of Human Reticulocyte 15-Lipoxygenase-1
Researchers have explored this compound as a reactant for the preparation of potent and selective inhibitors of human reticulocyte 15-lipoxygenase-1 (15-LOX-1). 15-LOX-1 is an enzyme involved in lipid metabolism and inflammation. Inhibiting it may have therapeutic implications for conditions related to oxidative stress and inflammation .
Gli1-Mediated Transcription Inhibitors in Hedgehog Pathway
1,2,3,4-Tetrahydrocyclopenta[b]indole-5-carboxylic acid has been investigated as a reactant for the preparation of inhibitors targeting Gli1-mediated transcription in the Hedgehog signaling pathway. The Hedgehog pathway plays a critical role in embryonic development, tissue repair, and cancer progression. Inhibiting Gli1, a key transcription factor in this pathway, may have implications for cancer therapy and tissue regeneration .
Tryptophan Dioxygenase Inhibitors
This compound also serves as a reactant for the preparation of tryptophan dioxygenase inhibitors. Tryptophan dioxygenase is an enzyme involved in the metabolism of tryptophan, an essential amino acid. Inhibiting this enzyme may impact immune responses and potentially lead to novel immunomodulatory therapies, including anticancer approaches .
Functionalization at the 2α-Position of Indoles
Researchers have explored 1,2,3,4-tetrahydrocyclopenta[b]indole-5-carboxylic acid for its reactivity in thionium species-mediated functionalization at the 2α-position of indoles. This functionalization can lead to diverse indole derivatives with modified properties, potentially useful in drug discovery and chemical biology .
Oxidants: Tetramethylpiperidine-1-Oxoammonium Salts
Lastly, this compound has been used in the preparation of tetramethylpiperidine-1-oxoammonium salts, which serve as oxidants. These salts find applications in various synthetic transformations, including oxidation reactions in organic synthesis .
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydrocyclopenta[b]indole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(15)9-5-1-4-8-7-3-2-6-10(7)13-11(8)9/h1,4-5,13H,2-3,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCYGAINBAZNHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC3=C2C=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydrocyclopenta[b]indole-5-carboxylic acid | |
CAS RN |
422312-00-3 | |
| Record name | 1H,2H,3H,4H-cyclopenta[b]indole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(4-chlorophenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2626327.png)


![(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2626331.png)
![4'-methoxy-N-phenethyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2626333.png)
![3-amino-N-cyclohexyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2626334.png)


![N-(3-chloro-4-fluorophenyl)-2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2626339.png)

![3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2626342.png)

